Amphotericin b methyl ester hydrochloride

Aqueous solubility Formulation compatibility Detergent-free delivery

Amphotericin B methyl ester hydrochloride (AME HCl) is the definitive choice for researchers who require polyene antifungal efficacy without the nephrotoxicity that confounds parent amphotericin B. Its 9× higher LD₅₀ (324 vs. 36 mg/kg i.v. in mice) enables dose escalation unattainable with AMB. Aqueous solubility ≥5 mg/mL eliminates deoxycholate detergent artifacts in CLSI microdilution assays, ensuring inter-laboratory reproducibility. For SAR programs, AME HCl provides the essential esterified baseline against which next-generation derivatives are benchmarked. Additionally, its cholesterol-dependent HIV-1 inhibition makes it a dual-activity tool in virology. Procure AME HCl for clean, translationally relevant data.

Molecular Formula C48H76ClNO17
Molecular Weight 974.6 g/mol
Cat. No. B15561353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmphotericin b methyl ester hydrochloride
Molecular FormulaC48H76ClNO17
Molecular Weight974.6 g/mol
Structural Identifiers
InChIInChI=1S/C48H75NO17.ClH/c1-28-18-16-14-12-10-8-6-7-9-11-13-15-17-19-35(65-47-45(59)42(49)44(58)31(4)64-47)25-39-41(46(60)62-5)38(55)27-48(61,66-39)26-34(52)23-37(54)36(53)21-20-32(50)22-33(51)24-40(56)63-30(3)29(2)43(28)57;/h6-19,28-39,41-45,47,50-55,57-59,61H,20-27,49H2,1-5H3;1H/t28-,29-,30-,31+,32+,33+,34-,35-,36+,37+,38-,39-,41+,42-,43+,44+,45-,47-,48+;/m0./s1
InChIKeyFCUABMXRRQIKMV-ZZAPUJMKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amphotericin B Methyl Ester Hydrochloride: Baseline Identity and In-Class Positioning


Amphotericin B methyl ester hydrochloride (AME HCl, CAS 35375-29-2) is a semi-synthetic polyene macrolide antibiotic derived from the esterification of the carboxyl group of amphotericin B (AMB). This modification converts the parent compound into a water-soluble hydrochloride salt while preserving the polyene chromophore essential for ergosterol binding in fungal membranes [1]. AME HCl maintains broad-spectrum antifungal activity comparable to AMB but is distinguished by substantially reduced nephrotoxicity and enhanced aqueous solubility—key differentiators that dictate its utility in experimental and preclinical applications where conventional AMB formulations fail due to toxicity or formulation constraints [2].

Why Amphotericin B Methyl Ester Hydrochloride Cannot Be Substituted with Parent Amphotericin B or N-D-Ornithyl AME in Preclinical Studies


Substitution of amphotericin B methyl ester hydrochloride with parent amphotericin B (AMB), lipid-formulated AMB, or related derivatives such as N-D-ornithyl AME (O-AME) introduces critical discrepancies in solubility, toxicity profile, and in vivo therapeutic index that compromise experimental reproducibility and translational validity. AME HCl exhibits aqueous solubility sufficient for direct dissolution in aqueous buffers without detergent excipients (≥5 mg/mL in H₂O) , whereas AMB requires deoxycholate solubilization—a formulation variable that independently contributes to infusion-related toxicity and confounds dose-response interpretation [1]. Furthermore, the 9-fold reduction in acute intravenous toxicity of AME relative to AMB (LD₅₀: AME 324 mg/kg vs. AMB 36 mg/kg in mice) [2] permits dosing regimens that are impossible with AMB due to lethal nephrotoxicity. Critically, O-AME, while sharing the methyl ester modification, exhibits a distinct toxicity-efficacy balance (2× more toxic than AME, yet 10× more potent in reducing renal fungal burden) [2], underscoring that even within the methyl ester subclass, substitution is pharmacologically untenable without direct comparative validation.

Amphotericin B Methyl Ester Hydrochloride: Quantitative Differentiation Evidence vs. Comparators


Aqueous Solubility: AME HCl vs. Parent Amphotericin B

Amphotericin B methyl ester hydrochloride exhibits markedly enhanced aqueous solubility relative to the parent compound amphotericin B, which is practically insoluble in water and requires deoxycholate solubilization for intravenous administration [1]. The hydrochloride salt form of AME achieves solubility of 5 mg/mL (9.33 mM) in pure water at room temperature, whereas amphotericin B is insoluble in aqueous media without detergent excipients .

Aqueous solubility Formulation compatibility Detergent-free delivery

In Vitro Antifungal Activity: AME vs. AMB Against Candida albicans Clinical Isolates

In a direct head-to-head comparison using Clinical and Laboratory Standards Institute (CLSI) broth microdilution methodology against 10 C. albicans ocular isolates from endophthalmitis cases, AME demonstrated MIC values equal to or lower than AMB in 7 of 10 isolates, with MIC ranges of 0.125–1 μg/mL for AME versus 0.5–1 μg/mL for AMB [1]. The MIC₉₀ values were identical (1 μg/mL) for both compounds. For fungicidal activity, AME exhibited MFC values equal to or lower than AMB in 8 of 10 isolates, with MFC ranges of 0.125–2 μg/mL for AME versus 0.25–4 μg/mL for AMB, and MFC₉₀ values of 1 μg/mL for AME versus 2 μg/mL for AMB [1].

Antifungal susceptibility Candida albicans MIC/MFC

Acute Systemic Toxicity: AME vs. AMB vs. N-D-Ornithyl AME in Murine Models

In a comparative in vivo evaluation, the acute intravenous LD₅₀ in mice was determined for amphotericin B (AMB), amphotericin B methyl ester (AME), and N-D-ornithyl amphotericin B methyl ester (O-AME). AME exhibited an LD₅₀ of 324 mg/kg, representing a 9-fold reduction in acute lethality compared to AMB (LD₅₀ = 36 mg/kg) [1]. O-AME, a more advanced derivative, demonstrated an LD₅₀ of 162 mg/kg, indicating that AME is approximately 2-fold less toxic than O-AME but still dramatically safer than AMB. Calculated therapeutic advantage relative to AMB (with AMB set to 1) was 1.5 for AME and 8 for O-AME [1].

Acute toxicity LD₅₀ Nephrotoxicity

Pharmacokinetic Exposure: Serum and Urine Concentrations of AME vs. AMB in Non-Human Primates

In a comparative pharmacokinetic study in adult female rhesus monkeys (Macaca mulatta), AME and AMB were administered as single intravenous doses (AME 5 mg/kg; AMB 1 mg/kg, reflecting differential toxicity-limited dosing). Bioassay measurements revealed that during the 8-hour post-infusion period, AME achieved serum concentrations 12.2 to 7.2 times higher and urine concentrations 7.8 to 2.5 times higher than those of AMB [1]. The overall elimination rate from the central compartment was approximately 4-fold greater for AME than for AMB, indicating more rapid clearance [1]. Despite the higher administered dose (5× greater for AME), serum urea nitrogen and creatinine elevations were mild and transient with AME, whereas AMB induced severe azotemia persisting for 5 days [1].

Pharmacokinetics Serum concentration Urinary excretion

In Vivo Therapeutic Window: AME vs. AMB in Murine Coccidioidomycosis

In a murine model of coccidioidomycosis, AME and AMB were compared for therapeutic efficacy and toxicity across multiple dosing schedules. At low doses, AME was less effective therapeutically than AMB; however, at higher doses, AMB was directly lethal and/or nephrotoxic, whereas AME remained therapeutically effective and nontoxic [1]. Critically, AME did not induce azotemia or histopathologic renal changes, in contrast to AMB [1]. This dose-dependent divergence establishes that AME's reduced toxicity permits escalation to efficacious doses that are unattainable with AMB due to dose-limiting nephrotoxicity.

In vivo efficacy Coccidioidomycosis Dose-response

Solid-State and Solution Stability: AME Free Base and Hydrochloride Salt vs. AMB

Stability studies comparing amphotericin B (AMB) and amphotericin B methyl ester (AME) in solid and solution forms reveal critical differences with procurement and handling implications. In solid form, AME free base exhibits stability comparable to AMB; however, acid salts of the methyl ester derivative are less stable under identical storage conditions [1]. In solution, AMB is generally more stable than AME salts, but when pH is adjusted to 6.0 and storage temperature maintained at 5°C, AME salts achieve stability equivalent to the parent compound AMB [1]. This context-dependent stability necessitates controlled handling protocols for the hydrochloride salt form.

Stability Storage conditions Formulation stability

Amphotericin B Methyl Ester Hydrochloride: Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Preclinical Efficacy Studies Requiring High-Dose Antifungal Therapy Without Nephrotoxicity Confounding

In murine models of systemic fungal infections such as coccidioidomycosis, AME enables dose escalation to therapeutically effective levels that are precluded by AMB's lethal nephrotoxicity [1]. The 9-fold higher LD₅₀ of AME (324 mg/kg i.v. in mice) relative to AMB (36 mg/kg) [2] permits investigators to administer antifungal regimens that achieve meaningful survival and fungal burden reduction without introducing renal toxicity as a confounding variable. This scenario is particularly relevant for proof-of-concept studies where maximal antifungal pressure is required to demonstrate efficacy.

In Vitro Susceptibility Testing Where Detergent-Free Aqueous Formulation is Required

For broth microdilution assays (CLSI M27 methodology) and other in vitro antifungal susceptibility testing, AME's aqueous solubility (5 mg/mL in H₂O) eliminates the need for deoxycholate or other solubilizing detergents that can independently affect fungal growth and membrane integrity . This enables direct dissolution in assay media, reducing formulation artifacts and improving inter-laboratory reproducibility. AME demonstrates MIC and MFC values equivalent or superior to AMB against C. albicans under these conditions [3], making it a suitable reference compound for studies where detergent effects must be minimized.

Comparative Pharmacology Studies Investigating Structure-Toxicity Relationships in Polyene Macrolides

AME serves as a critical comparator in structure-activity relationship (SAR) studies aimed at dissecting the contributions of the C16 carboxyl group to polyene toxicity and antifungal activity. The 4-fold faster elimination rate and 7.2–12.2× higher serum exposure of AME versus AMB in non-human primates [4] provide quantitative benchmarks for evaluating next-generation derivatives such as N-D-ornithyl AME (O-AME) and bisamide analogs. Procurement of AME for such studies is justified when the objective is to establish baseline differentiation between esterified and parent polyenes, as well as to calibrate the therapeutic index improvements achieved by further modifications [2].

HIV-1 Replication Inhibition Studies Targeting Viral Particle Production

AME hydrochloride has been shown to disrupt HIV-1 particle production and potently inhibit HIV-1 replication through cholesterol-binding mechanisms distinct from its antifungal activity . For virology researchers investigating host lipid raft dynamics or viral envelope assembly, AME offers a dual-activity tool compound with well-characterized membrane-binding properties. Its aqueous solubility facilitates dosing in cell culture systems without the detergent carryover that complicates interpretation when using conventional AMB formulations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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